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Introduction

2-Bromotetradecanoic acid, also known as a-Bromomyristic acid, is a synthetic, halogenated derivative of the saturated fatty acid, myristic acid
(tetradecanoic acid)[1][2]. Structurally, it is characterized by a bromine atom at the alpha-carbon position relative to the carboxyl group. This modificat
renders the molecule metabolically stable and confers upon it significant biological activities. Initially investigated as an inhibitor of fatty acid metaboli
utility in cell biology and pharmacology has expanded considerably. It is now widely recognized as a promiscuous but powerful tool for probing fundar
cellular processes, primarily through its ability to interfere with lipid oxidation and post-translational protein modifications.

This guide provides an in-depth analysis of the core biological activities of 2-Bromotetradecanoic acid, detailing its mechanisms of action, summari.
quantitative effects, and presenting standardized protocols for its application in research settings. The content is tailored for researchers, scientists, a
development professionals seeking to leverage this compound in their experimental designs.

Core Biological Activities and Mechanisms of Action

The biological effects of 2-Bromotetradecanoic acid are multifaceted, stemming from its structural similarity to endogenous fatty acids. Once inside
is activated to its coenzyme A (CoA) thioester, 2-bromotetradecanoyl-CoA, which is the primary effector molecule. Its major inhibitory activities are dir
toward fatty acid oxidation and protein acylation.

Inhibition of Mitochondrial Fatty Acid B-Oxidation

Long-chain fatty acid oxidation (FAQ) is a critical mitochondrial process for energy production, particularly in tissues with high energy demands like th
and liver. The entry of long-chain fatty acids into the mitochondrial matrix is the rate-limiting step, governed by the carnitine palmitoyltransferase (CP1

« Mechanism of Inhibition: The CPT system comprises two key enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, on the ini
mitochondrial membrane. CPT1 facilitates the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported into the matrix. 2-
Bromotetradecanoic acid, once converted to 2-bromotetradecanoyl-CoA, acts as a potent inhibitor of CPT1.[3][4][5] This inhibition blocks the trar
fatty acids into the mitochondria, thereby shutting down the B-oxidation pathway.[3][6] The CoA and carnitine esters of the related compound 2-
bromopalmitate are described as extremely powerful and specific inhibitors of this process.[6] The inhibitory potency of bromoacyl-CoAs can be sic
influenced by the membrane environment.[7][8]
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Figure 1: Inhibition of Fatty Acid Oxidation by 2-Bromotetradecanoic Acid.

Inhibition of Protein Palmitoylation

Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitate is attached to cysteine residues via a thioester link
process is crucial for regulating protein trafficking, stability, and protein-protein interactions. The reaction is catalyzed by a family of enzymes known a
palmitoyl acyltransferases (PATS).

+ Mechanism of Inhibition: 2-Bromotetradecanoic acid, and more commonly its 16-carbon analog 2-bromopalmitate (2-BP), serve as general inhibi
protein palmitoylation.[9][10][11][12] After being converted to its CoA form, 2-bromotetradecanoyl-CoA can inhibit palmitoylation through two propos
mechanisms:

o Direct Enzyme Inhibition: It can covalently modify and irreversibly inhibit DHHC enzymes, which possess a critical cysteine residue in their active

o Competitive Substrate Incorporation: It can act as a competitive substrate, being attached to target proteins instead of palmitate. However, the st
functional consequence of this "bromo-acylation" are distinct from true palmitoylation.

Itis crucial to recognize that 2-bromofatty acids are promiscuous, labeling a wide range of cellular targets beyond DHHC enzymes, including transpol

other palmitoylated proteins.[10][12][13]
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Figure 2: Dual Mechanisms of Protein Palmitoylation Inhibition.

Antifungal and Other Bioactivities

Beyond its role in core metabolic pathways, 2-Bromotetradecanoic acid has demonstrated a range of other significant biological effects.

« Antifungal Activity: It exhibits potent antifungal properties against several clinically relevant species. A review highlighted its activity against Saccha
cerevisiae, Candida albicans, Cryptococcus neoformans, and Aspergillus niger.[14]

+ N-Myristoyltransferase (NMT) Inhibition: N-myristoylation is an irreversible lipid modification essential for the function of many cellular and viral prot
activated form, 2-bromomyristoyl-CoA, competitively inhibits NMT.[14]

« Antimicrobial and Antioxidant Activity: 2-bromotetradecane, a related compound, was identified as a major constituent in a plant extract that showe:
antimicrobial and antioxidant activity.[15]

Quantitative Data Summary

The inhibitory potency of 2-Bromotetradecanoic acid and its derivatives has been quantified in various biological assays. The following table summ:
findings from the literature.
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Activity Type Target Organism/Enzyme Metric Value Reference
Antifungal Saccharomyces cerevisiae MIC 10 uM [14]
Antifungal Candida albicans MIC 39 uM [14]
Antifungal Cryptococcus neoformans MIC 20 uM [14]
Antifungal Aspergillus niger MIC <42 pM [14]
Enzyme Inhibition N-Myristoyltransferase (NMT) Ki 450 nM [14]

MIC: Minimum Inhibitory Concentration; Ki: Inhibition Constant.

Experimental Protocols

To facilitate the study of 2-Bromotetradecanoic acid's effects, this section provides streamlined protocols for assessing its primary biological activitie

Protocol 1: Assay for CPT1 Inhibition in Isolated Mitochondria

This protocol outlines a radiometric assay to measure the inhibition of CPT1 activity. The principle is to measure the rate of
palmitoyl-CoA to [14C]palmitoylcarnitine by CPT1 in intact mitochondria.

1. Isolation of Mitochondria:

+ Homogenize fresh liver or heart tissue in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCI, 1 mM EDTA, p

conversion of [14C]L-carn

H 7.4).

« Perform differential centrifugation to pellet mitochondria. Resuspend the final mitochondrial pellet in a suitable buffer (e.g., 120 mM KCI, 20 mM Tri:

7.4).
« Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

2. CPT1 Activity Assay:

* Prepare a reaction mix containing: 116 mM Tris-HCI (pH 7.4), 0.25 mM EDTA, 2.5 mM ATP, 2.5 mM DTT, and 0.2% fatty-acid-free BSA.

* In areaction tube, add 50-100 pg of mitochondrial protein.

+ Add 2-Bromotetradecanoic acid (pre-dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Include a vehicle con

incubate for 5-10 minutes at 37°C to allow for uptake and conversion to the CoA ester.

« Initiate the reaction by adding the substrates: 70 uM palmitoyl-CoA and 1.0 mM L-carnitine (spiked with [14C]L-carnitine).

 Incubate for 5-10 minutes at 37°C.

» Stop the reaction by adding ice-cold 1 M HCI.

« Extract the radiolabeled acylcarnitines using n-butanol.

+ Quantify the radioactivity in the butanol phase using liquid scintillation counting.

¢ Calculate CPT1 activity (nmol/min/mg protein) and determine the IC50 of the inhibitor.

Protocol 2: Workflow for Identifying Cellular Targets via Click Chemistry

This workflow uses a "clickable" analog of a 2-bromofatty acid (e.g., containing a terminal alkyne) to identify its covalent targets in cells, a technique v

for 2-bromopalmitate.[10]
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Figure 3: Experimental Workflow for Identifying Cellular Targets.

Conclusion and Future Directions

2-Bromotetradecanoic acid is a valuable chemical probe with well-defined inhibitory effects on fatty acid oxidation and protein palmitoylation. Its util

its ability to acutely perturb these fundamental cellular processes, allowing researchers to dissect their roles in health and disease. While its promiscL

requires careful interpretation of results, this characteristic can also be leveraged for broad target profiling.[10]

Future research should focus on several key areas. First, the potent antifungal activity of 2-Bromotetradecanoic acid warrants further investigation 1

elucidate its precise mechanism and to evaluate its potential as a lead compound for novel antifungal therapies. Second, the development of more se

inhibitors targeting specific DHHC enzymes remains a significant challenge in the field of protein acylation, and the scaffold of 2-bromofatty acids cou

as a starting point for such endeavors. Finally, continued application of this compound in models of metabolic diseases, such as diabetes and cancer,

undoubtedly yield further insights into the therapeutic potential of modulating lipid metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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